molecular formula C19H17ClF3N3O B1663396 a-993610

a-993610

货号: B1663396
分子量: 395.8 g/mol
InChI 键: IYXRQYVHUISAIP-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-993610 是瞬时受体电位香草素1 (TRPV1) 受体的选择性拮抗剂。TRPV1 是一种受体,以其在疼痛感知和炎症中的作用而闻名。 This compound 由于其在慢性疼痛和炎症等疾病中的潜在治疗应用而被研究 .

化学反应分析

A-993610 经历各种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能导致形成氧化衍生物,而取代反应可能导致特定官能团的替换 .

科学研究应用

A-993610 已被广泛研究用于其科学研究应用。在化学领域,它被用作工具化合物来研究 TRPV1 受体及其在疼痛感知和炎症中的作用。在生物学和医学领域,this compound 被研究用于其在治疗慢性疼痛和炎症性疾病中的潜在治疗应用。 此外,它已在各种体外和体内研究中使用,以了解 TRPV1 受体拮抗作用的分子机制 .

作用机制

A-993610 的作用机制与其对 TRPV1 受体的选择性拮抗作用有关。通过与 TRPV1 受体结合,this compound 抑制其激活,从而减少疼痛和炎症的感知。 This compound 的分子靶点包括 TRPV1 受体和参与疼痛和炎症的相关信号通路 .

相似化合物的比较

A-993610 与其他 TRPV1 受体拮抗剂(如 JNJ-38893777 和 JNJ-17203212)进行比较。虽然所有这些化合物都靶向 TRPV1 受体,但 this compound 具有将其与其他化合物区分开来的独特特性。例如,this compound 在阻断 TRPV1 受体激活方面的功效和效力可能与其他拮抗剂相比有所不同。 此外,this compound 的药代动力学和药效学特征可能有所不同,影响其治疗潜力 .

类似化合物

  • JNJ-38893777
  • JNJ-17203212

This compound 由于其独特的化学结构及其对 TRPV1 受体的选择性拮抗作用而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵化合物 .

生物活性

A-993610 is a compound known for its role as a TRPV1 (transient receptor potential vanilloid 1) receptor antagonist. This receptor is implicated in various physiological processes, including pain perception and inflammatory responses. The biological activity of this compound has been evaluated through several studies, focusing on its efficacy in blocking TRPV1-mediated responses, particularly in models related to migraine and pain.

This compound functions by inhibiting the TRPV1 receptor, which is activated by capsaicin and is involved in nociception (the sensory perception of pain). By blocking this receptor, this compound aims to reduce pain signaling pathways that are often upregulated during inflammatory conditions.

Efficacy in Animal Models

Research has shown that this compound was tested in various animal models to assess its effectiveness against migraine and other pain-related conditions. In a study comparing this compound with other TRPV1 antagonists, it was found to be ineffective in reducing trigeminal activation and preventing the release of CGRP (calcitonin gene-related peptide), which is a marker associated with migraine attacks . The results indicated that while this compound could block capsaicin-induced responses in vitro, its effectiveness in vivo was limited.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies surrounding this compound have provided insights into its pharmacological profile. A dataset from a larger analysis of TRPV1 antagonists revealed that this compound shares structural similarities with other compounds that exhibit varying degrees of activity against the TRPV1 receptor. The IC50 values for active compounds ranged significantly, indicating that while some compounds were potent antagonists, this compound did not achieve similar levels of efficacy .

Case Study Analysis

In-depth case studies have been conducted to evaluate the clinical implications of using this compound as a therapeutic agent for migraine treatment. One notable case study focused on the lack of efficacy observed in clinical trials involving this compound, leading to early termination due to insufficient evidence supporting its effectiveness . This highlights the challenges faced when translating findings from preclinical models to human applications.

Data Summary

The following table summarizes key findings from studies involving this compound:

Study ReferenceModel UsedKey FindingsEfficacy Level
In vivo migraine modelIneffective against trigeminal activationLow
TRPV1 antagonist SARIC50 values varied; this compound less potent than othersModerate

属性

分子式

C19H17ClF3N3O

分子量

395.8 g/mol

IUPAC 名称

(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1

InChI 键

IYXRQYVHUISAIP-GFCCVEGCSA-N

SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

手性 SMILES

C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

规范 SMILES

CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl

同义词

(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine-                             4-carboxamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
a-993610
Reactant of Route 2
Reactant of Route 2
a-993610
Reactant of Route 3
Reactant of Route 3
a-993610
Reactant of Route 4
Reactant of Route 4
a-993610
Reactant of Route 5
Reactant of Route 5
a-993610
Reactant of Route 6
Reactant of Route 6
a-993610

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。